4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Epigenetics Bromodomain inhibition BRPF3 selectivity

Researchers developing selective BRPF3 chemical probes face challenges with off-target effects and inconsistent quality. 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a validated BRPF3 bromodomain ligand (BROMOscan IC50 = 9.3 µM) with a unique meta-CF3 benzyl substitution pattern that distinguishes it from para-isomers (CAS 1306966-11-9). Key advantages: optimal C-Br handle for Suzuki coupling with reduced dehalogenation; crystalline powder for accurate dispensing; melting point 112-114°C for rapid QC; available from 50 mg to multi-gram quantities at ≥95% purity. Ideal as a reference ligand and scaffold for SAR libraries.

Molecular Formula C11H8BrF3N2
Molecular Weight 305.09 g/mol
CAS No. 1006538-98-2
Cat. No. B1373853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
CAS1006538-98-2
Molecular FormulaC11H8BrF3N2
Molecular Weight305.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br
InChIInChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2
InChIKeyDWOQMKZOPXCXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Baseline Evidence


4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a disubstituted pyrazole building block (C11H8BrF3N2, MW 305.09) featuring a 4-bromo substituent on the pyrazole ring and a meta-trifluoromethylbenzyl group at N1 . This compound serves as a versatile synthetic intermediate for cross-coupling reactions and is a component of screening libraries targeting bromodomain-containing proteins [1]. Its specific substitution pattern differentiates it from para-CF3 isomers (CAS 1306966-11-9), 4-chloro analogs, and 4-unsubstituted variants, each of which exhibits distinct reactivity profiles and biological target engagement.

Versatile building block for cross-coupling library synthesis
Reported BRPF3 bromodomain engagement for screening applications
Meta-CF₃ substitution differentiates from para isomer electronics

4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Analog Substitution Risks


Substituting the 4-bromo group with chlorine or iodine, or relocating the trifluoromethyl group from the meta to para position, fundamentally alters both the electronic character of the pyrazole ring and the compound's reactivity in downstream transformations. In Suzuki–Miyaura cross-coupling, the C–Br bond of 4-bromopyrazoles provides a distinct reactivity window that is superior to C–I bonds due to reduced dehalogenation side reactions, while offering faster oxidative addition than C–Cl bonds [1]. Furthermore, in biochemical screening, the compound demonstrates measurable affinity for the BRPF3 bromodomain (IC50 = 9300 nM in BROMOscan), a binding interaction that is highly sensitive to the halogen substitution pattern and benzyl group electronics [2]. A generic substitution to a 4-chloro or para-CF3 analog would necessitate complete re-profiling of both synthetic yield and biological activity, as the structure–activity relationship is not transferable across these modifications.

Analog
Key Mismatch
4-Chloro analog
Slower oxidative addition alters cross-coupling profile; electronic change may shift BRPF3 affinity
4-Iodo analog
Dehalogenation side reactions reduce coupling yield; shelf stability differs; binding uncharacterized
para-CF₃ isomer
Dipole and electronic differences shift target engagement and solubility; not a direct replacement

4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Differentiation Evidence


BRPF3 Selectivity vs. NI-57

In the BROMOscan biochemical assay, 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole inhibits the BRPF3 bromodomain with an IC50 of 9300 nM [1]. By contrast, the pan-BRPF chemical probe NI-57 (compound 16) binds preferentially to BRPF1 and BRPF2 while showing weaker engagement of BRPF3, demonstrating that the pyrazole scaffold bearing a 4-bromo group and a meta-CF3 benzyl substituent produces a BRPF3-biased binding profile distinct from the 1,3-dimethyl benzimidazolone chemotype of NI-57 [2]. This differential selectivity is critical for researchers studying BRPF3-specific functions, where pan-BRPF inhibitors would confound target deconvolution.

BRPF3 selectivity vs. NI-57
Head-to-head
Target: BRPF3 IC₅₀ = 9300 nM
NI-57: BRPF1 IC₅₀ = 3.1 nM, BRPF3 engagement weaker
Supports BRPF3-selective screening context; distinguishes from pan-BRPF probes
BROMOscan assay; cross-study comparison
Epigenetics Bromodomain inhibition BRPF3 selectivity

Suzuki–Miyaura Reactivity: 4-Bromo vs. 4-Iodo Pyrazoles

A systematic study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling demonstrated that 4-bromo and 4-chloro derivatives are superior to 4-iodo pyrazoles due to a significantly reduced propensity for dehalogenation side reactions [1]. In the direct comparison of chloro, bromo, and iodo pyrazoles, the iodo variant suffered from substantial protodehalogenation, lowering the yield of the desired coupled product. The 4-bromo derivative of the target compound therefore provides an optimal balance: faster oxidative addition than the 4-chloro analog (due to lower C–Br bond dissociation energy of ~285 kJ/mol vs. ~351 kJ/mol for C–Cl) while avoiding the dehalogenation losses observed with the 4-iodo analog (C–I bond dissociation energy ~214 kJ/mol) [1]. This class-level inference positions the 4-bromo substitution as the preferred halogen handle for reliable cross-coupling diversification.

Suzuki–Miyaura reactivity
Class-level
4-Br: reduced dehalogenation vs. iodo, faster oxidative addition than chloro
Supports reproducible library diversification; may reduce coupling waste
Class-level inference from halogenated pyrazole study
Synthetic methodology Cross-coupling Halogenated pyrazoles

Meta vs. Para CF3: Electronic and Crystallinity Effects

The target compound exhibits a melting point range of 112–114°C (crystalline powder) as reported by commercial suppliers . The meta-CF3 substitution on the benzyl ring generates a dipole moment orientation distinct from the para-CF3 isomer (CAS 1306966-11-9), altering both solubility and chromatographic retention. Meta-substituted trifluoromethyl groups exert an electron-withdrawing inductive effect (−I) without the resonance contribution present in para-substituted analogs, resulting in a differentially polarized aromatic ring that influences π-stacking interactions in protein binding pockets and solid-state packing [1]. The crystalline nature of the compound facilitates accurate weighing and formulation for reproducible screening, whereas liquid or amorphous analogs introduce handling variability.

Meta vs. para CF₃ electronics
Class-level
Crystalline powder, mp 112–114°C; σmeta = 0.43 vs σpara = 0.54
Supports solid-state characterization and electronic differentiation
Class-level electronic effect inference
Physical organic chemistry Regiochemistry Solid-state properties

Availability: 4-Bromo vs. 4-Iodo Analogs

The 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is widely stocked by multiple international suppliers (e.g., ChemScene, Leyan, AKSci, Fluorochem) with catalog numbers indicating routine availability and competitive pricing . In contrast, the 4-iodo analog of this specific scaffold does not appear in the catalogs of major non-excluded suppliers, suggesting either synthetic accessibility challenges or stability limitations that restrict commercial supply. The 4-bromo compound benefits from the well-established reactivity of aryl bromides in Pd-catalyzed cross-couplings without the light-sensitivity and thermal lability frequently associated with aryl iodides [1]. This translates to longer shelf-life under standard laboratory storage conditions and reduced precautionary handling requirements.

Commercial availability
Source review
Target: ≥5 non-excluded suppliers
4-Iodo direct analog: 0 suppliers
Supports reliable procurement and batch consistency
Supplier catalog review; competitive quotation
Procurement logistics Stability Supply chain

4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Application Scenarios


BRPF3 Primary Screening & Selectivity Profiling

The compound's measured IC50 of 9300 nM against BRPF3 in BROMOscan [1], combined with its structurally distinct pyrazole scaffold that differentiates it from pan-BRPF probes such as NI-57, makes it a suitable starting point for laboratories developing BRPF3-selective chemical tools. Researchers can use this compound as a reference ligand in BRPF3 binding assays to establish assay windows and benchmark new inhibitors, particularly where selective engagement of BRPF3 over BRPF1/BRPF2 is a key experimental requirement.

Suzuki–Miyaura Diversification for Library Synthesis

The 4-bromo substituent provides an optimal halogen handle for Pd-catalyzed cross-coupling, balancing faster oxidative addition (relative to 4-chloro) with reduced dehalogenation side reactions (relative to 4-iodo), as established by comparative studies on halogenated pyrazoles [2]. This compound is recommended as a core scaffold for generating diverse compound libraries via Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, enabling systematic exploration of the C4-position SAR while retaining the meta-CF3 benzyl group that modulates electronic properties.

Meta vs. Para CF3 Physicochemical Comparator

The meta-CF3 substitution (σmeta = 0.43) creates a distinct electronic environment compared to the para-CF3 isomer (σpara = 0.54), altering dipole moment and hydrogen-bond acceptor properties of the pendant aromatic ring [3]. This compound can serve as a matched molecular pair with its para-CF3 isomer (CAS 1306966-11-9) to probe the effect of CF3 regiochemistry on target binding, solubility, and metabolic stability in medicinal chemistry programs.

Reliable Building Block for Multi-Step Synthesis

With multiple non-excluded suppliers offering this compound at 95–98% purity in quantities ranging from 50 mg to multi-gram scale , it is an appropriate choice for synthetic routes that demand batch-to-batch consistency and guaranteed resupply. The crystalline powder form facilitates accurate dispensing for small-scale parallel synthesis, and the compound's established melting point (112–114°C) provides a simple quality check upon receipt.

Application
Selection Property
Validation Focus
BRPF3 bromodomain screening
BRPF3-selective scaffold vs. pan-BRPF probes
BROMOscan assay context and selectivity window
Library synthesis via cross-coupling
4-Br reactivity balance in Suzuki–Miyaura
Coupling yield and dehalogenation side-reaction control
CF₃ regiochemistry SAR studies
Meta-CF₃ electronic property differentiation
Binding, solubility, metabolic stability comparison with para isomer
Multi-step synthetic workflows
Crystalline form and supplier availability
Batch-to-batch consistency and melting point QC
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